molecular formula C9H8INO B1311235 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one CAS No. 66491-04-1

7-Iodo-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1311235
CAS No.: 66491-04-1
M. Wt: 273.07 g/mol
InChI Key: FEFKPAJGQXKUKJ-UHFFFAOYSA-N
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Description

7-Iodo-3,4-dihydroisoquinolin-1(2H)-one: is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of an iodine atom at the 7th position and a carbonyl group at the 1st position makes this compound unique. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the iodination of 3,4-dihydroisoquinolin-1(2H)-one. This can be done using iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 7-iodo-1,2,3,4-tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium azide (NaN3) can replace the iodine with an azide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), other nucleophiles

Major Products Formed

    Oxidation: Oxidized derivatives of this compound

    Reduction: 7-Iodo-1,2,3,4-tetrahydroisoquinoline

    Substitution: Various substituted isoquinolines depending on the nucleophile used

Scientific Research Applications

Chemistry: 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one is used as a building block in organic synthesis

Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

Medicine: Due to its biological activities, this compound is being studied for its potential use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes. It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the iodine atom and the carbonyl group may play a role in its biological activity by facilitating interactions with specific proteins and nucleic acids. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • 3,4-Dihydroisoquinolin-1(2H)-one
  • 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
  • 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Comparison:

    7-Iodo-3,4-dihydroisoquinolin-1(2H)-one: has a unique iodine atom at the 7th position, which can influence its reactivity and biological activity compared to other halogenated derivatives.

    7-Bromo-3,4-dihydroisoquinolin-1(2H)-one: and have bromine and chlorine atoms, respectively, which may result in different chemical and biological properties due to the varying sizes and electronegativities of the halogens.

  • The parent compound, 3,4-Dihydroisoquinolin-1(2H)-one , lacks the halogen substitution, making it less reactive in certain types of chemical reactions.

Properties

IUPAC Name

7-iodo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFKPAJGQXKUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441517
Record name 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66491-04-1
Record name 3,4-Dihydro-7-iodo-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66491-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaNO2 (340 mg, 4.9382 mmol) was added to a solution of 7-amino-3,4-dihydro-2H-isoquinolin-1-one (I-32a: 800 mg, 4.9382 mmol) in concentrated HCl (2 mL) and water (2 mL) at 0° C. The reaction mixture was stirred at 0° C. for 15 minutes. The resulting diazonium salt solution was added portion wise to a vigorously stirred biphasic mixture of DCM (25 mL), potassium iodide (4.9 g, 29.6242 mmol), copper iodide (47 mg, 0.25 mmol) and water (8 mL). The resulting mixture was stirred at room temperature overnight. The reaction was monitored by TLC (80% ethylacetate in hexane). The reaction mixture was diluted with DCM. The organic layer was washed with 10% Na2S2SO3 solution, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (50% ethylacetate in hexane) afforded 640 mg of the product (44.50% yield).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
47 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
340 mg
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
44.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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